Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, with the chemical formula and CAS number 946598-34-1, is a compound characterized by its unique structure that includes a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) amino group and an ethyl carboxylate moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of functional groups that can participate in various
These reactions allow for the modification of the compound to create derivatives with varied biological and chemical properties.
Further research is necessary to elucidate the specific biological effects of this compound.
The synthesis of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:
These steps highlight a common synthetic route that leverages established organic chemistry techniques.
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has potential applications in various fields:
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Similarity | Unique Features |
---|---|---|---|
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | Similar backbone | 1.00 | Direct substitution at the cyclohexane |
Methyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate | Methyl instead of ethyl | 0.98 | Different ester group |
Methyl 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate | Cis configuration | 0.98 | Geometric isomerism |
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate | Cyclobutane ring | 0.94 | Different ring structure |
cis-Methyl 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate | Positioning of functional groups | 0.94 | Variation in functional group positioning |
This table illustrates how ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate stands out due to its specific cyclohexane configuration and functional groups, making it a unique entity among similar compounds.